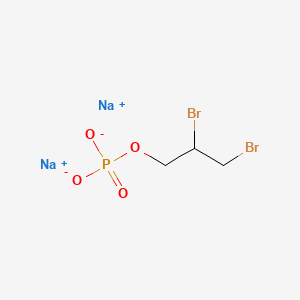
1-Propanol, 2,3-dibromo-, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is a chemical compound with the molecular formula C₉H₁₅Br₆O₄P. It is known for its use as a flame retardant and has various applications in different industries. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt typically involves the bromination of 1-propanol followed by phosphorylation. The reaction conditions include:
Bromination: 1-Propanol is reacted with bromine in the presence of a solvent like carbon tetrachloride.
Phosphorylation: The dibrominated product is then reacted with phosphoric acid to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the temperature and reaction conditions.
Efficient phosphorylation: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dibromo-1-propanol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-dibromo-, phosphate, sodium salt has several scientific research applications:
Wirkmechanismus
The flame-retardant properties of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt are attributed to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar bromine content and applications.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Used in similar applications but has a different chemical structure and properties.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is unique due to its specific combination of bromine and phosphate groups, which provide both flame-retardant properties and potential for various chemical modifications . Its sodium salt form enhances its solubility in water, making it suitable for applications where aqueous solutions are required .
Eigenschaften
CAS-Nummer |
85251-57-6 |
|---|---|
Molekularformel |
C3H5Br2Na2O4P |
Molekulargewicht |
341.83 g/mol |
IUPAC-Name |
disodium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
QSADFGWWUMFOPA-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



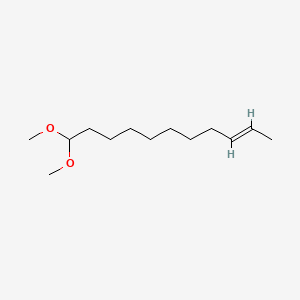
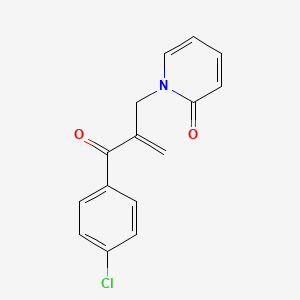
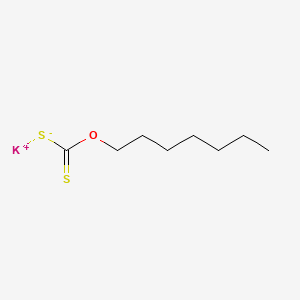

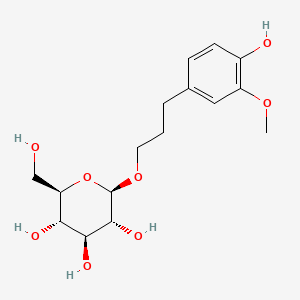
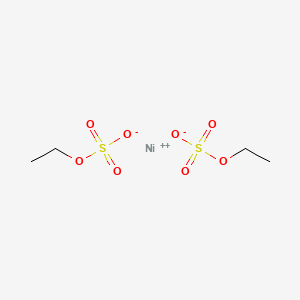
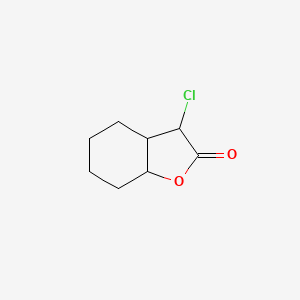
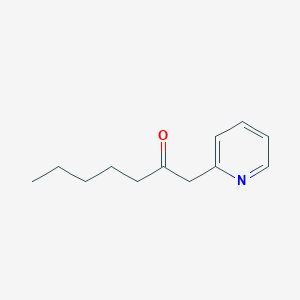

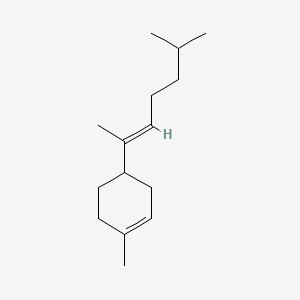
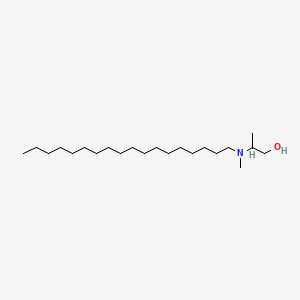
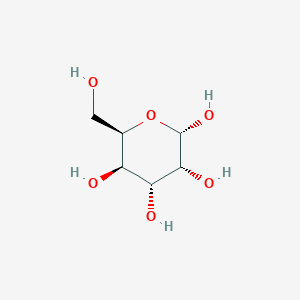
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
